molecular formula C20H11Br4F3O2 B12593115 Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo- CAS No. 646504-78-1

Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-

Cat. No.: B12593115
CAS No.: 646504-78-1
M. Wt: 659.9 g/mol
InChI Key: YMIMYJPPHFAMML-UHFFFAOYSA-N
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Description

Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-] is a complex organic compound with the molecular formula C20H11Br4F3O2 . This compound is characterized by the presence of trifluoromethyl and dibromo substituents on a phenolic structure, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-] typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with 2,6-dibromophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol . The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is purified using techniques such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-] involves its interaction with specific molecular targets. The trifluoromethyl and dibromo groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, affecting processes such as cell division and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-] is unique due to the combination of trifluoromethyl and dibromo groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

646504-78-1

Molecular Formula

C20H11Br4F3O2

Molecular Weight

659.9 g/mol

IUPAC Name

2,6-dibromo-4-[(3,5-dibromo-4-hydroxyphenyl)-[4-(trifluoromethyl)phenyl]methyl]phenol

InChI

InChI=1S/C20H11Br4F3O2/c21-13-5-10(6-14(22)18(13)28)17(11-7-15(23)19(29)16(24)8-11)9-1-3-12(4-2-9)20(25,26)27/h1-8,17,28-29H

InChI Key

YMIMYJPPHFAMML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC(=C(C(=C2)Br)O)Br)C3=CC(=C(C(=C3)Br)O)Br)C(F)(F)F

Origin of Product

United States

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